1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
Description
1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S2/c18-12-1-3-14(4-2-12)28(25,26)21-17-20-13(10-27-17)9-15(23)22-7-5-11(6-8-22)16(19)24/h1-4,10-11H,5-9H2,(H2,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIRIIIGPYLPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetyl chloride.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances the compound's ability to interfere with bacterial folate synthesis, making it a candidate for antibiotic development .
Anticancer Properties
The compound's structural components suggest potential anticancer applications. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that the compound may interact with specific cellular pathways involved in cancer progression, although further research is needed to elucidate its mechanism of action .
Enzyme Inhibition
1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide has been investigated for its inhibitory effects on certain enzymes related to disease processes. For example, it may inhibit serine β-lactamases, enzymes that confer antibiotic resistance in bacteria. This property could make it valuable in combating resistant bacterial strains .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of resistant bacteria. The results demonstrated that compounds with similar structures to 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide exhibited minimum inhibitory concentrations (MICs) ranging from 0.025 to 2.609 mM against S. aureus, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of thiazole-based compounds on breast cancer cell lines. The results indicated that certain derivatives triggered cell cycle arrest and apoptosis, suggesting that modifications to the piperidine and thiazole components could enhance anticancer activity .
Mechanism of Action
The mechanism of action of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. The piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has similar structural features and biological activities.
4-(4-Chlorophenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)thiazole: Another thiazole derivative with potential biological activities.
Uniqueness
1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Biological Activity
1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine core, a thiazole ring, and a sulfonamide group, which contribute to its pharmacological properties. The following sections will delve into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can be represented as follows:
This structure highlights the functional groups that play a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the thiazole ring may participate in π-π stacking interactions. These interactions can modulate enzyme activity and influence cellular pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and managing urinary tract infections, respectively.
- Antibacterial Activity: Preliminary studies indicate that it may exhibit antibacterial properties against various strains of bacteria.
Biological Activity Overview
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally similar to 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide). The results indicated significant antibacterial activity against Salmonella typhi with an IC50 value of approximately 2.14 µM, suggesting strong potential for therapeutic applications in bacterial infections .
- Enzyme Inhibition Studies : Research focused on the inhibition of urease and AChE demonstrated that derivatives containing the thiazole and piperidine moieties exhibited promising results. For instance, compounds similar to the target compound showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating their potential use in treating conditions like Alzheimer's disease .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how the compound interacts with target enzymes at a molecular level. These studies revealed favorable binding affinities, suggesting that the compound could effectively inhibit enzyme activity through specific interactions at the active sites .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide?
- Methodology : The synthesis typically involves coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives. Subsequent acylation of the thiazole intermediate with a piperidine-4-carboxamide moiety may utilize EDC/HOBt-mediated amidation (common in peptide coupling) under inert conditions . Key steps include pH control (e.g., pH 8 for amidation) and purification via column chromatography or recrystallization. Yield optimization often requires temperature control (e.g., 0°C for activation steps) and stoichiometric adjustments .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Analyze characteristic peaks, such as sulfonamide NH (~δ 7.5 ppm in DMSO-d₆), thiazole protons (δ 6.8–7.2 ppm), and piperidine carbons (δ 45–55 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl groups (C=O at ~1680–1730 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within ±2 ppm error) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thiazole-acetyl-piperidine intermediate?
- Methodology :
- Reagent Optimization : Use coupling agents like EDC/HOBt in DMF at 0°C to minimize side reactions (e.g., racemization) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Workup Adjustments : Sequential washing with citric acid (10%), NaHCO₃ (saturated), and brine improves purity .
- Catalysis : Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What experimental strategies can resolve contradictions in biological activity data (e.g., IC₅₀ variability)?
- Methodology :
- Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., HEK-293 for receptor binding) to assess reproducibility.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with pyridyl groups) to identify pharmacophore requirements .
Q. How can crystallographic data refine the conformational analysis of this compound?
- Methodology :
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include resolving torsional angles of the piperidine ring and sulfonamide-thiazole dihedral angles to assess planarity .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate electronic effects (e.g., electron-withdrawing Cl on phenyl) .
Q. What in silico approaches predict the compound’s selectivity for carbonic anhydrase isoforms?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to CA-IX vs. CA-II active sites. Focus on sulfonamide-Zn²+ coordination and hydrophobic interactions with thiazole .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and water displacement in the catalytic pocket .
- Pharmacophore Modeling : Align with known inhibitors (e.g., acetazolamide) to identify critical hydrogen-bonding motifs .
Data Analysis and Interpretation
Q. How to address overlapping signals in ¹H NMR spectra of the final product?
- Methodology :
- Solvent Variation : Switch from DMSO-d₆ to CDCl₃ to reduce proton exchange broadening of NH groups.
- 2D NMR (COSY, HSQC) : Resolve coupling between thiazole-H and adjacent CH₂ groups .
- Variable Temperature NMR : Heat to 60°C to sharpen signals by accelerating exchange in dynamic systems .
Q. What statistical methods validate the reproducibility of enzymatic inhibition assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
